molecular formula C27H28O9 B1265356 Steganangin

Steganangin

Cat. No. B1265356
M. Wt: 496.5 g/mol
InChI Key: IIEOCQLKEFBZIS-NNHVMVMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Steganangin is a natural product found in Steganotaenia araliacea with data available.

Scientific Research Applications

1. Traditional Chinese Medicine and Non-Alcoholic Steatohepatitis

Steganangin, a component in traditional Chinese medicine, has been investigated for its effectiveness in treating non-alcoholic steatohepatitis (NASH). Research indicates that Qianggan extract, containing Steganangin, can significantly improve NASH phenotypic characteristics. This is evidenced by decreased levels of serum alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and lactate dehydrogenase (LDH), along with reduced liver inflammatory cytokines (Zhu et al., 2019). Another study supports these findings, showing that Qianggan extract significantly improves NASH, identifying potential mechanisms and therapeutic targets through integrated miRNA and mRNA analysis (Huang et al., 2022).

2. Angiogenesis in Cancer and Traditional Medicine

Steganangin's potential in angiogenesis, especially in cancer treatment, has been explored. A study on angiogenesis in plants to blood vessels discusses the role of plant components in traditional Chinese medicine (TCM), which may include Steganangin, in inhibiting or promoting angiogenesis, an essential process in cancer progression (Fan et al., 2006). Another research on local anti-angiogenic brain tumor therapies mentions the use of angiostatic steroids in inhibiting tumor neovascularization, which could be relevant to Steganangin's role in TCM-based treatments (Sipos & Brem, 2000).

3. Translational Research and Complex Diseases

The role of Steganangin in translational research, focusing on complex diseases like chronic kidney disease, liver disease, and cancer, is significant. Translational research aims to integrate clinical and biological approaches, which could include the study of Steganangin, to develop personalized treatments for these complex diseases (Wu, 2016).

properties

Product Name

Steganangin

Molecular Formula

C27H28O9

Molecular Weight

496.5 g/mol

IUPAC Name

[(9R,13R,14R)-3,4,5-trimethoxy-10-oxo-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-14-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C27H28O9/c1-6-13(2)26(28)36-23-16-10-20-19(34-12-35-20)9-15(16)22-14(7-17-18(23)11-33-27(17)29)8-21(30-3)24(31-4)25(22)32-5/h6,8-10,17-18,23H,7,11-12H2,1-5H3/b13-6-/t17-,18+,23+/m1/s1

InChI Key

IIEOCQLKEFBZIS-NNHVMVMDSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C(=C3C4=CC5=C(C=C14)OCO5)OC)OC)OC

Canonical SMILES

CC=C(C)C(=O)OC1C2COC(=O)C2CC3=CC(=C(C(=C3C4=CC5=C(C=C14)OCO5)OC)OC)OC

synonyms

steganangin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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